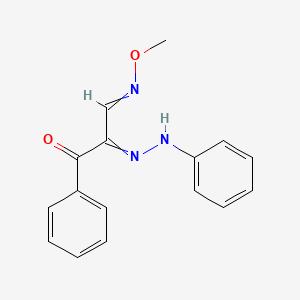
3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one is an organic compound with a complex structure that includes both methoxyimino and phenylhydrazinylidene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one typically involves the reaction of methoxyimino derivatives with phenylhydrazinylidene compounds. The reaction conditions often include mild room-temperature settings and the use of various solvents to facilitate the reaction . The products are usually isolated by gravity filtration and confirmed by multinuclear NMR spectroscopy and high-accuracy mass spectral analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often include controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives depending on the nucleophile used .
Scientific Research Applications
3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one
- (2E,3E)-2,3-bis(2-phenylhydrazin-1-ylidene)-1-(thiophen-2-yl)propan-1-one
Uniqueness
Its methoxyimino and phenylhydrazinylidene groups make it a versatile compound for various synthetic and research purposes .
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-methoxyimino-1-phenyl-2-(phenylhydrazinylidene)propan-1-one |
InChI |
InChI=1S/C16H15N3O2/c1-21-17-12-15(16(20)13-8-4-2-5-9-13)19-18-14-10-6-3-7-11-14/h2-12,18H,1H3 |
InChI Key |
OYOVEXCMYICOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC(=NNC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















